Introduction: The Analytical Imperative for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate
Introduction: The Analytical Imperative for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate
This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, a compound of interest for researchers and professionals in drug development. By leveraging established principles of spectroscopic interpretation and data from structurally related analogs, this document serves as a predictive reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amino group, a secondary isopropylamino group, and an ethyl ester on a benzene ring, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for any downstream application, necessitating a multi-faceted analytical approach. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and bonding, offering invaluable insights for synthesis confirmation, quality control, and understanding its chemical behavior.
This guide is structured to provide not only the predicted spectroscopic data but also the underlying rationale for these predictions and the experimental protocols for their acquisition. This approach is designed to empower researchers to not only identify the compound but also to understand the "why" behind the spectral features.
Predicted Spectroscopic Data at a Glance
The following tables summarize the predicted key spectroscopic data for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. These predictions are derived from the analysis of substituent effects on the benzene ring and by comparison with the known spectroscopic data of ethyl 4-aminobenzoate.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H |
| ~7.1 | dd | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| 4.34 | q | 2H | -OCH₂CH₃ |
| ~4.2 (broad) | s | 2H | -NH₂ |
| ~3.7 | sept | 1H | -CH(CH₃)₂ |
| ~3.5 (broad) | s | 1H | -NH- |
| 1.39 | t | 3H | -OCH₂CH₃ |
| 1.25 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~148 | Ar-C (C-NH₂) |
| ~135 | Ar-C (C-NH-isopropyl) |
| ~132 | Ar-CH |
| ~122 | Ar-C (C-COOEt) |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~60 | -OCH₂CH₃ |
| ~46 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3350 - 3310 | Medium, Sharp | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1710 - 1690 | Strong, Sharp | C=O stretch (ester) |
| 1620 - 1600 | Medium | N-H bend (primary amine) |
| 1600 - 1450 | Medium (multiple bands) | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-O stretch (ester) |
| 1150 - 1100 | Medium | C-N stretch |
Table 4: Predicted Major Mass Spectrometry (EI) Fragments
| m/z | Proposed Fragment |
| 222 | [M]⁺˙ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 177 | [M - OCH₂CH₃]⁺ |
| 150 | [M - CH(CH₃)₂ - C₂H₅]⁺ |
| 120 | [H₂N-C₆H₃-NH-C₃H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.[1]
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks. Automated shimming routines are often sufficient, but manual shimming may be necessary for the highest resolution.[1]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a standard 30-45° pulse angle to ensure adequate signal without saturating the spins, allowing for shorter relaxation delays.[3]
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
A greater number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: General workflow for NMR data acquisition and processing.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a wealth of structural information.
Caption: Structure of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.
-
Aromatic Protons (~6.7-7.7 ppm): The three protons on the benzene ring will appear in this region. The electron-donating amino and isopropylamino groups will shift the signals upfield compared to unsubstituted benzene (7.34 ppm). The proton ortho to the ester group is expected to be the most downfield due to the ester's electron-withdrawing nature. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
Ethyl Ester Protons (4.34 and 1.39 ppm): The methylene protons (-OCH₂CH₃) will appear as a quartet around 4.34 ppm due to coupling with the adjacent methyl group. The methyl protons (-OCH₂CH₃) will be a triplet around 1.39 ppm due to coupling with the methylene group.
-
Isopropyl Protons (~3.7 and 1.25 ppm): The methine proton (-CH(CH₃)₂) will be a septet around 3.7 ppm, coupled to the six equivalent methyl protons. The six methyl protons (-CH(CH₃)₂) will appear as a doublet around 1.25 ppm, coupled to the single methine proton.
-
Amine Protons (~4.2 and ~3.5 ppm): The primary amine protons (-NH₂) are expected to be a broad singlet around 4.2 ppm, and the secondary amine proton (-NH-) a broad singlet around 3.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shifts can be highly variable depending on concentration and solvent.
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
-
Carbonyl Carbon (~167 ppm): The ester carbonyl carbon is the most downfield signal due to its direct attachment to two oxygen atoms.
-
Aromatic Carbons (~115-148 ppm): The six aromatic carbons will appear in this region. The carbons attached to the nitrogen atoms will be the most downfield among the aromatic signals due to the deshielding effect of the electronegative nitrogen. The carbon attached to the ester group will also be downfield. The remaining aromatic CH carbons will be further upfield.
-
Ethyl Ester Carbons (~60 and ~14 ppm): The methylene carbon (-OCH₂CH₃) will be around 60 ppm, and the methyl carbon (-OCH₂CH₃) will be around 14 ppm.
-
Isopropyl Carbons (~46 and ~23 ppm): The methine carbon (-CH(CH₃)₂) will be around 46 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) will appear as a single peak around 23 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.[4][5]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[6]
-
Sample Application: Place a small amount of the solid Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[6]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: General workflow for ATR-FTIR spectroscopy.
Interpretation of the Predicted IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the amine, ester, and aromatic functionalities.
-
N-H Stretching Region (3450-3300 cm⁻¹): The primary amine (-NH₂) is expected to show two distinct sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. The secondary amine (-NH-) will show a single sharp band.
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while the stronger bands below 3000 cm⁻¹ arise from the aliphatic C-H stretching of the ethyl and isopropyl groups.
-
C=O Stretching Region (1710-1690 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the ester carbonyl group. Its position indicates a conjugated ester system.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a complex pattern of bands that are unique to the molecule.
-
N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine appears here.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-intensity bands in this region are characteristic of the benzene ring.
-
C-O and C-N Stretching (1250-1100 cm⁻¹): Strong bands corresponding to the C-O stretching of the ester and C-N stretching of the amines will be present in this part of the fingerprint region.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a classic "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation.[7][8]
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.[9]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[8][9]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[10]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Interpretation of the Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and clues about the molecule's structure.
-
Molecular Ion Peak ([M]⁺˙ at m/z 222): The peak corresponding to the intact molecular ion is expected at an m/z of 222. The presence of two nitrogen atoms means this will be an even-numbered mass, consistent with the nitrogen rule.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Group (m/z 207): A common fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment at m/z 207.
-
Loss of an Ethoxy Group (m/z 177): Cleavage of the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a peak at m/z 177.
-
Alpha-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a common fragmentation pathway for amines.[11] This can lead to various smaller fragments.
-
Other Fragments: Other significant peaks may arise from further fragmentation of these initial fragments, providing a complex pattern that can be pieced together to confirm the structure.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. The predicted ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon and hydrogen skeleton, the IR spectrum will verify the presence of the key amine and ester functional groups, and the mass spectrum will establish the molecular weight and offer further structural confirmation through its fragmentation pattern. By combining these techniques, researchers and drug development professionals can confidently ascertain the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
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